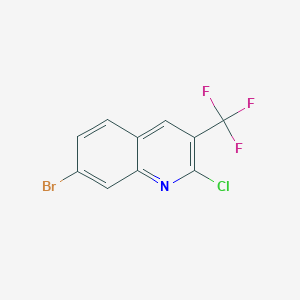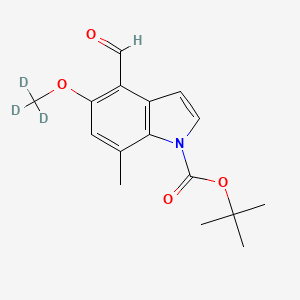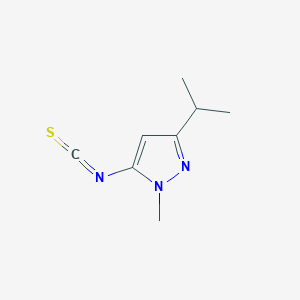
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline typically involves multiple steps, including halogenation and cyclization reactions. One common method is the cyclization of appropriate precursors in the presence of bromine and chlorine sources under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
7-Bromo-2-chloro-3-(trifluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Research: The compound is studied for its enzyme inhibitory properties and potential as a therapeutic agent.
Materials Science: It is used in the development of advanced materials, including liquid crystals and dyes.
Agriculture: The compound has applications in the synthesis of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated quinolines and trifluoromethyl-substituted quinolines, such as:
- 7-Fluoro-2-chloro-3-(trifluoromethyl)quinoline
- 7-Bromo-2-methyl-3-(trifluoromethyl)quinoline
- 7-Chloro-2-bromo-3-(trifluoromethyl)quinoline
Uniqueness
The uniqueness of 7-Bromo-2-chloro-3-(trifluoromethyl)quinoline lies in its specific combination of halogen and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H4BrClF3N |
|---|---|
Peso molecular |
310.50 g/mol |
Nombre IUPAC |
7-bromo-2-chloro-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5-3-7(10(13,14)15)9(12)16-8(5)4-6/h1-4H |
Clave InChI |
LMSRKXZJNWRFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=C(C=C21)C(F)(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



